6-(Aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid
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Overview
Description
Amino acids are the building blocks of all peptides and proteins and determine many of their important properties . They are colorless, crystalline substances . Most amino acids are tasteless but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine) .
Synthesis Analysis
The synthesis of amino acids often involves various borylation approaches . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
Amino acids possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom, called an α-carbon . The α-amino acids differ from one another by distinct R-groups (referred to as side chains) that are attached to the same α-carbon .Chemical Reactions Analysis
Amino acids can act as both acid and base due to their dipolar i.e. zwitterion nature . They can undergo various chemical reactions, important for identification and analysis of amino acids in protein .Physical and Chemical Properties Analysis
Amino acids have high melting points (200-300°C) due to ionic property . Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature . They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Scientific Research Applications
Material Science and Biochemistry
The application of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid showcases its importance in material science and biochemistry. It serves as an effective β-turn and 310/α-helix inducer in peptides, demonstrating utility as a rigid electron spin resonance probe and fluorescence quencher, highlighting its versatility in research applications (Toniolo, Crisma, & Formaggio, 1998).
Medicinal Chemistry
In the realm of medicinal chemistry, trifluoroacetic acid is instrumental in synthesizing complex salts and facilitating reactions that lead to the development of heterotrimetallic compounds. These compounds exhibit metal-to-ligand charge-transfer excitations, which can sensitize near-infrared emission from lanthanide ions, opening new avenues for research in luminescence and potential therapeutic applications (Pope, Coe, Faulkner, & Laye, 2005).
Analytical Chemistry
Analytically, trifluoroacetic acid has been utilized to enhance electrospray ionization mass spectrometry sensitivity for biopharmaceutical characterization. The addition of simple additives like glycine to trifluoroacetic acid-containing mobile phases significantly mitigates ion suppression, boosting mass spectrometry responses without compromising chromatographic performance (Mao, Kleinberg, Zhao, Raidas, & Li, 2020).
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for EN300-7354697 remain to be elucidated.
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects . The specific pathways and downstream effects influenced by EN300-7354697 are subjects of ongoing research.
Pharmacokinetics
Pharmacokinetic studies help predict and understand the time course of these properties in the body . These properties impact the bioavailability of the compound, which is crucial for its therapeutic effect.
Result of Action
Similar compounds have been found to exert significant effects on the central nervous system
Safety and Hazards
Future Directions
The integration of boronic acid with peptides has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces . This field is expected to continue to grow and evolve.
Properties
IUPAC Name |
6-(aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-7(5-8)4-2-3-6(10)9-7;3-2(4,5)1(6)7/h2-5,8H2,1H3,(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZKJCOTRYUHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=O)N1)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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